molecular formula C21H19N3O2 B5822771 N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide

N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide

Cat. No. B5822771
M. Wt: 345.4 g/mol
InChI Key: GXVHAJSSABFUHH-UHFFFAOYSA-N
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Description

N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for various medical applications.

Mechanism of Action

The mechanism of action of N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide involves the inhibition of various enzymes and proteins that are involved in the development of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation. It has also been found to inhibit the activity of reactive oxygen species (ROS), which are involved in the development of oxidative stress.
Biochemical and Physiological Effects:
N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). This compound has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).

Advantages and Limitations for Lab Experiments

The advantages of using N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide in lab experiments include its unique structure and properties, which make it a promising candidate for various medical applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential candidate for the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research of N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide. These include the further investigation of its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. The development of new derivatives of this compound with improved properties and reduced toxicity is also an area of future research. Additionally, the identification of new targets for this compound and the investigation of its mechanism of action are also important areas of future research.

Synthesis Methods

The synthesis method of N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide involves the reaction of 2-phenylethylamine and 4-pyridinecarboxylic acid with benzoyl chloride in the presence of a base. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N'-{[2-(2-phenylethyl)benzoyl]oxy}-4-pyridinecarboximidamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-phenylethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c22-20(18-12-14-23-15-13-18)24-26-21(25)19-9-5-4-8-17(19)11-10-16-6-2-1-3-7-16/h1-9,12-15H,10-11H2,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVHAJSSABFUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)ON=C(C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O/N=C(/C3=CC=NC=C3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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